molecular formula C7H16BrN B12833676 N-Methylhex-5-en-1-amine hydrobromide

N-Methylhex-5-en-1-amine hydrobromide

Cat. No.: B12833676
M. Wt: 194.11 g/mol
InChI Key: IASDZIUYFWSYBB-UHFFFAOYSA-N
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Description

N-Methylhex-5-en-1-amine hydrobromide is a chemical compound with the molecular formula C7H15N·HBr. It is a derivative of N-Methylhex-5-en-1-amine, which is an amine compound composed of nitrogen, carbon, and hydrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylhex-5-en-1-amine hydrobromide typically involves the reaction of N-Methylhex-5-en-1-amine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction can be represented as follows: [ \text{N-Methylhex-5-en-1-amine} + \text{HBr} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methylhex-5-en-1-amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The amine group can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methylhex-5-en-1-amine oxide, while reduction may produce simpler amine derivatives .

Scientific Research Applications

N-Methylhex-5-en-1-amine hydrobromide has diverse applications in scientific research:

Mechanism of Action

The precise mechanism of action for N-Methylhex-5-en-1-amine hydrobromide is not fully elucidated. it is believed to act as a proton donor, engaging in reactions with other molecules to form novel compounds. The compound may also serve as a catalyst, facilitating the formation of new compounds in specific reactions .

Comparison with Similar Compounds

Similar Compounds

    N-Methylhex-5-en-1-amine hydrochloride: Similar in structure but with a hydrochloride salt instead of hydrobromide.

    N-Methylhex-5-en-1-amine: The base compound without the hydrobromide salt.

Uniqueness

N-Methylhex-5-en-1-amine hydrobromide is unique due to its specific reactivity and applications. The hydrobromide salt form enhances its solubility and stability, making it more suitable for certain industrial and research applications compared to its hydrochloride counterpart .

Properties

Molecular Formula

C7H16BrN

Molecular Weight

194.11 g/mol

IUPAC Name

N-methylhex-5-en-1-amine;hydrobromide

InChI

InChI=1S/C7H15N.BrH/c1-3-4-5-6-7-8-2;/h3,8H,1,4-7H2,2H3;1H

InChI Key

IASDZIUYFWSYBB-UHFFFAOYSA-N

Canonical SMILES

CNCCCCC=C.Br

Origin of Product

United States

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